(Tert-butoxycarbonyl)-D-arginine
Overview
Description
(Tert-butoxycarbonyl)-D-arginine , commonly abbreviated as Boc-D-Arg , is an amino acid derivative used in organic synthesis. It serves as a protecting group for the α-amino moiety of arginine. The Boc group shields the amino group, allowing selective reactions at other functional groups while keeping the arginine side chain intact .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide. Alternatively, acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base can also be used for Boc protection .
Molecular Structure Analysis
The molecular structure of Boc-D-Arg involves the attachment of the Boc group to the α-amino nitrogen of D-arginine. The Boc group consists of a tert-butyl (t-Bu) moiety and a carbamate functional group. The overall structure ensures protection of the amino group while maintaining the arginine backbone .
Chemical Reactions Analysis
Deprotection of Boc-D-Arg can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol. A challenge during deprotection is the tendency of the t-butyl cation intermediate to alkylate other nucleophiles, which can be mitigated using scavengers like anisole or thioanisole. Selective cleavage of the N-Boc group in the presence of other protecting groups is possible using AlCl₃ . Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection .
Physical and Chemical Properties Analysis
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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